molecular formula C31H51N5O5 B1668520 cgp 53820 CAS No. 149267-24-3

cgp 53820

Cat. No.: B1668520
CAS No.: 149267-24-3
M. Wt: 573.8 g/mol
InChI Key: JNBVLGDICHLLTN-DZUOILHNSA-N
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Description

Preparation Methods

The preparation of CGP 53820 involves complex synthetic routes. The synthesis typically includes the formation of peptide-like structures, which are then modified to achieve the desired pseudosymmetric inhibitor properties. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the high purity of the final product . Industrial production methods are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

CGP 53820 primarily undergoes binding interactions with the active sites of HIV proteases. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. Instead, its primary mode of action involves forming stable complexes with the protease enzymes, thereby inhibiting their activity . Common reagents used in the synthesis and modification of this compound include coupling agents like dicyclohexylcarbodiimide and protecting groups such as tert-butyloxycarbonyl . The major product formed from these reactions is the pseudosymmetric inhibitor itself.

Scientific Research Applications

CGP 53820 has been extensively studied for its potential in treating HIV infections. Its ability to inhibit both HIV-1 and HIV-2 proteases makes it a valuable candidate for developing broad-spectrum antiretroviral therapies . In addition to its use in medicine, this compound has applications in biochemical research, particularly in studying the structure and function of protease enzymes. The compound’s unique binding properties provide insights into the design of other protease inhibitors and contribute to the broader field of drug discovery .

Mechanism of Action

The mechanism of action of CGP 53820 involves its binding to the active sites of HIV-1 and HIV-2 proteases. By forming stable complexes with these enzymes, this compound prevents the cleavage of precursor proteins necessary for viral maturation . The molecular targets of this compound are the aspartic acid residues within the active sites of the proteases. This binding disrupts the normal enzymatic activity, thereby inhibiting the replication and maturation of the virus .

Comparison with Similar Compounds

CGP 53820 is unique in its pseudosymmetric structure, which allows it to effectively inhibit both HIV-1 and HIV-2 proteases. Similar compounds include other HIV protease inhibitors such as indinavir, saquinavir, and ritonavir. this compound’s ability to target both subtypes of HIV proteases with high affinity sets it apart from these other inhibitors . The structural differences between this compound and other inhibitors contribute to its unique binding properties and therapeutic potential.

Properties

CAS No.

149267-24-3

Molecular Formula

C31H51N5O5

Molecular Weight

573.8 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1

InChI Key

JNBVLGDICHLLTN-DZUOILHNSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2CCCCC2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C

Appearance

Solid powder

149267-24-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cgp 53820;  Cgp-53820;  Cgp53820.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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